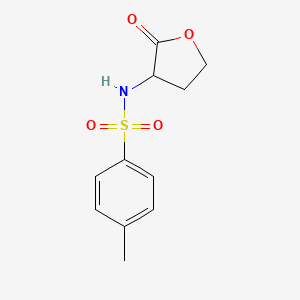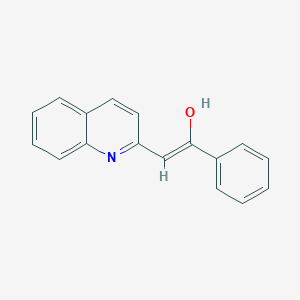
(Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone: is an organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a phenyl group and a quinoline moiety linked through an ethanone bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone typically involves the condensation of quinoline-2-carbaldehyde with acetophenone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Oxidation: (Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone can undergo oxidation reactions to form quinoline-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl or quinoline moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted quinoline or phenyl derivatives.
科学的研究の応用
(Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of (Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The quinoline moiety is known to intercalate with DNA, which could explain its potential anticancer activity. Additionally, the compound may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties.
類似化合物との比較
(Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone: can be compared with other quinoline derivatives, such as:
Quinoline-2-carbaldehyde: A precursor in the synthesis of this compound.
2-Phenylquinoline: A structurally similar compound with different functional groups.
Quinoline-2-carboxylic acid: An oxidation product of this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
特性
分子式 |
C17H13NO |
|---|---|
分子量 |
247.29 g/mol |
IUPAC名 |
(Z)-1-phenyl-2-quinolin-2-ylethenol |
InChI |
InChI=1S/C17H13NO/c19-17(14-7-2-1-3-8-14)12-15-11-10-13-6-4-5-9-16(13)18-15/h1-12,19H/b17-12- |
InChIキー |
CPNCDRMJYWQPSF-ATVHPVEESA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=C/C2=NC3=CC=CC=C3C=C2)/O |
正規SMILES |
C1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12884098.png)
![1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12884099.png)
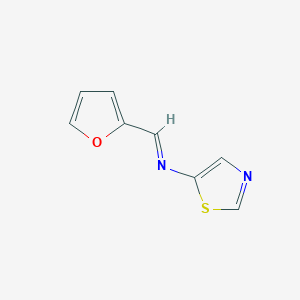
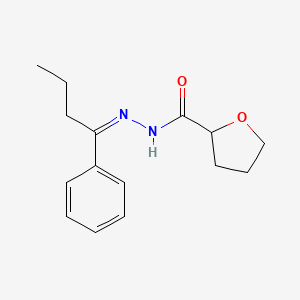

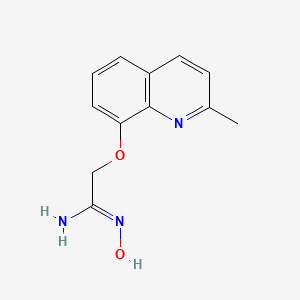
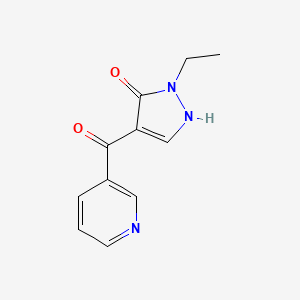
![dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane](/img/structure/B12884143.png)
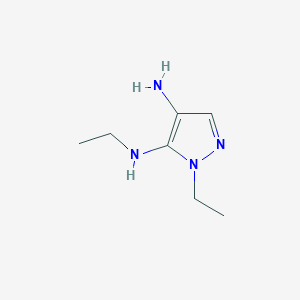
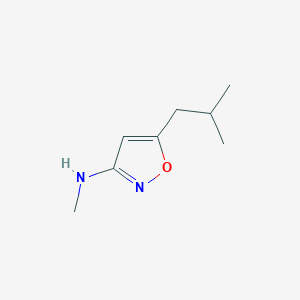
![1-Methyl-2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B12884156.png)

